molecular formula C12H12FN B2557699 3-(Cyclopropylmethyl)-5-fluoro-1H-indole CAS No. 1779134-41-6

3-(Cyclopropylmethyl)-5-fluoro-1H-indole

Cat. No.: B2557699
CAS No.: 1779134-41-6
M. Wt: 189.233
InChI Key: WJMUJJIUMVTFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethyl)-5-fluoro-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-5-fluoro-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of an indole derivative followed by fluorination. The cyclopropanation can be achieved using reagents such as cyclopropylmethyl bromide in the presence of a base like sodium hydride. The fluorination step can be carried out using a fluorinating agent such as Selectfluor under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires efficient and cost-effective processes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-5-fluoro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(Cyclopropylmethyl)-5-fluoro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethyl)-1H-indole: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoro-1H-indole: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.

    3-(Cyclopropylmethyl)-5-chloro-1H-indole:

Uniqueness

3-(Cyclopropylmethyl)-5-fluoro-1H-indole is unique due to the combined presence of the cyclopropylmethyl group and the fluorine atom. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(cyclopropylmethyl)-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-10-3-4-12-11(6-10)9(7-14-12)5-8-1-2-8/h3-4,6-8,14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMUJJIUMVTFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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